2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine
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Overview
Description
2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound with the molecular formula C9H15NO It is characterized by the presence of a furan ring substituted with a methyl group and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine typically involves the reaction of 5-methylfurfural with a suitable amine source under reductive amination conditions. The process may include the following steps:
Formation of the Intermediate: 5-methylfurfural is reacted with an amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Reduction: The intermediate imine is then reduced to form the desired amine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the furan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine products.
Scientific Research Applications
2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-(5-methylfuran-2-yl)propan-1-amine: Similar structure but lacks the additional methyl group on the propyl chain.
(S)-1-(5-Methylfuran-2-yl)propan-1-amine: The stereoisomer of the compound with potential differences in biological activity.
1-(5-methylfuran-2-yl)ethan-1-amine: A related compound with a shorter carbon chain.
Uniqueness: 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-(5-methylfuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9H,10H2,1-3H3 |
InChI Key |
XPZNSCFAWCDNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)C)N |
Origin of Product |
United States |
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